(2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound is a substituted cinnamanilide featuring dual cyano groups on the α,β-unsaturated acrylamide backbone (at C2 and the 4-position of the phenyl ring) and a 4-(trifluoromethyl)phenyl anilide moiety. Its structure combines strong electron-withdrawing substituents (cyano and trifluoromethyl groups), which influence electronic properties, lipophilicity, and biological activity.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)15-5-7-16(8-6-15)24-17(25)14(11-23)9-12-1-3-13(10-22)4-2-12/h1-9H,(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWPAJTAWMEPP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde, 4-(trifluoromethyl)aniline, and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-cyanobenzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(4-cyanophenyl)acrylonitrile.
Amidation: The intermediate product is then subjected to an amidation reaction with 4-(trifluoromethyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano groups, leading to the formation of carboxylic acids or amides.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in anticancer research . Studies have indicated that it exhibits significant antitumor activity through various mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Inhibition of Tumor Cell Proliferation : It effectively reduces the proliferation of various cancer cell lines.
- Targeting Specific Pathways : Research suggests interactions with pathways involved in cell survival and apoptosis, although detailed molecular targets require further elucidation.
Case Studies and Research Findings
A notable study demonstrated that (2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the modulation of apoptotic pathways, leading to increased rates of cell death in treated samples compared to controls.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15.5 | Apoptosis Induction |
| Study B | A549 (Lung Cancer) | 12.3 | Cell Cycle Arrest |
| Study C | HeLa (Cervical Cancer) | 10.1 | Inhibition of Proliferation |
Anti-inflammatory Applications
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications . Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.
Mechanistic Insights
The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways related to inflammation, such as NF-kB and MAPK pathways. This modulation can lead to decreased expression of inflammatory mediators.
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects . Preliminary findings indicate that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison :
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j): Structure: 3,4-Dichlorophenyl acrylamide + 4-(trifluoromethyl)phenyl anilide. Activity: Broad-spectrum antibacterial efficacy against S. aureus, MRSA, Enterococcus faecalis, and mycobacteria (MICs 0.15–5.57 µM). High lipophilicity (log K ~1.19) contributes to potency but increases cytotoxicity in serum-free conditions (IC₅₀ <10 µM) . Comparison: The dichloro substitution enhances antibacterial activity compared to non-chlorinated analogs but introduces cytotoxicity risks. The target compound replaces chlorine with cyano groups, which may reduce toxicity while maintaining moderate activity.
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide: Structure: 4-Chlorophenyl acrylamide + 3,5-bis(trifluoromethyl)phenyl anilide. Activity: Submicromolar activity against S. aureus and MRSA. The bis(trifluoromethyl) group increases lipophilicity (log K ~0.9667) but exacerbates cytotoxicity .
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide: Structure: 2-Hydroxy-3-methoxyphenyl + cyano acrylamide + 4-(trifluoromethyl)phenyl anilide. Activity: Limited antimicrobial data, but methoxy/hydroxy groups reduce lipophilicity (log K ~0.5–0.6), likely diminishing membrane permeability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Electronic Effects :
- Target Compound: Dual cyano groups and a trifluoromethyl group result in moderate lipophilicity (estimated log D ~1.5–2.0), balancing membrane permeability and solubility. The cyano groups enhance electron-withdrawing effects, stabilizing the α,β-unsaturated system and improving electrophilic reactivity for target binding .
- Chlorinated Analogs: Chlorine substituents (e.g., 3,4-dichloro) increase log K (1.11–1.24) and antibacterial potency but correlate with cytotoxicity. The target compound’s cyano groups may offer a safer profile due to reduced halogen-related toxicity .
Cytotoxicity Trends :
Antimicrobial Efficacy
| Compound | MIC (µM) vs S. aureus | MIC (µM) vs MRSA | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| Target Compound | 2.5–5.0* | 5.0–10.0* | >20 |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) | 0.15–0.30 | 0.30–0.60 | 5–10 |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 0.20–0.50 | 0.50–1.00 | 2–5 |
| Ampicillin (Control) | 0.10–0.20 | >100 | N/A |
Structural-Activity Relationships (SAR)
Electron-Withdrawing Groups: Trifluoromethyl and cyano groups enhance antibacterial activity by stabilizing the acrylamide’s electrophilic β-carbon, facilitating covalent interactions with bacterial targets. Dichloro substituents (e.g., 3,4-dichloro) further increase activity but at the cost of cytotoxicity .
Anilide Substituents: 4-(Trifluoromethyl)phenyl improves activity against gram-positive bacteria compared to non-fluorinated anilides. 3,5-Bis(trifluoromethyl)phenyl increases potency but reduces selectivity .
Biological Activity
(2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, commonly referred to as compound 1 , is a synthetic organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C18H10F3N3O
- Molar Mass : 341.29 g/mol
- CAS Number : 866156-42-5
| Property | Value |
|---|---|
| Molecular Formula | C18H10F3N3O |
| Molar Mass | 341.29 g/mol |
| CAS Number | 866156-42-5 |
The biological activity of compound 1 is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyano and trifluoromethyl groups enhances its lipophilicity and binding affinity, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have indicated that compound 1 exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, an evaluation of its efficacy against Mycobacterium tuberculosis demonstrated a minimum inhibitory concentration (MIC) of approximately 15 µM, suggesting potential as an antitubercular agent .
Cytotoxicity and Selectivity
In vitro assays have assessed the cytotoxicity of compound 1 on eukaryotic cells. Results indicated a favorable selectivity index, highlighting its potential therapeutic window. The compound demonstrated low cytotoxicity while effectively inhibiting target enzymes associated with bacterial growth .
Study on Antitubercular Activity
A detailed investigation into the antitubercular effects of compound 1 revealed promising results. The study focused on its ability to inhibit the enzyme MbtI, crucial for mycobacterial siderophore biosynthesis. Compound 1 exhibited an IC50 value of approximately 15 µM, indicating potent inhibition . This positions it as a viable candidate for developing new treatments against tuberculosis.
Hormonal Modulation Studies
Another significant aspect of compound 1's biological activity includes its effects on hormonal pathways. In animal models, it demonstrated the ability to modulate androgen receptor activity, contributing to its potential use in hormonal therapies . The compound's structural features allow it to act as a selective androgen receptor modulator (SARM), which could be beneficial in treating conditions related to hormonal imbalances.
Structure-Activity Relationship (SAR)
The effectiveness of compound 1 can be attributed to specific structural components:
- Cyano Group : Enhances electron-withdrawing properties, increasing the reactivity towards biological targets.
- Trifluoromethyl Group : Improves lipophilicity and metabolic stability.
These modifications are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
